Dencichin
Overview
Description
Dencichin, also known as N (3)-oxalyl-L-2,3-diaminopropionic acid, is an N (beta)-acyl-L-2,3-diaminopropionic acid in which the acyl group is oxalyl . It is functionally related to a propionic acid . Dencichin is a non-protein amino acid originally extracted from Panax notoginseng .
Molecular Structure Analysis
The molecular formula of Dencichin is C5H8N2O5 . Its average mass is 176.127 Da and its monoisotopic mass is 176.043320 Da .Chemical Reactions Analysis
Dencichin has been found to increase HRE expression . It has intermolecular interactions with PHD-2 .Physical And Chemical Properties Analysis
Dencichin is a colorless crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from the dried root of Panax notoginseng .Scientific Research Applications
Hemostatic Agent and Neurotoxic Effects
- Dencichine is a notable hemostatic agent found in traditional Chinese medicinal herbs like Panax notoginseng, and also identified as a neurotoxic agent in certain seeds (Xie et al., 2007) (Xie et al., 2007).
Analytical Methods for Dencichine Detection
- Advanced analytical methods have been developed for the quantitative determination of dencichine in various medicinal plants and their products, enhancing the accuracy of dencichine measurement in complex biological matrices (Zhang et al., 2006) (Zhang et al., 2006).
Hemostatic Mechanism in Platelets
- Dencichine has been shown to influence hemostasis by affecting platelet functions and coagulation indices, suggesting its potential therapeutic role in hemorrhage management (Huang et al., 2014) (Huang et al., 2014).
Role in Oxidative Stress and Diabetes-Related Renal Injury
- Studies indicate that dencichine could ameliorate renal injury in diabetic rats by influencing oxidative stress and apoptosis pathways, hinting at its potential application in diabetic nephropathy treatment (Huang et al., 2020) (Huang et al., 2020).
Impact on Bone Health and Osteoclastogenesis
- Research has explored dencichine's effect on osteoclastogenesis, indicating its potential in treating bone loss diseases such as osteoporosis and rheumatoid arthritis (Cang et al., 2021) (Cang et al., 2021).
Therapeutic Applications in Thrombocytopenia
- Dencichine has been investigated for its role in thrombopoiesis, showing potential as a therapeutic agent in treating chemotherapy-induced thrombocytopenia (Ding et al., 2018) (Ding et al., 2018).
Transdermal Delivery Systems for Dencichine
- Novel microemulsion systems have been developed for the topical delivery of dencichine, enhancing its pharmacological effectiveness through improved skin permeation (Wang et al., 2018) (Wang et al., 2018).
Safety And Hazards
Future Directions
The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The upward trend in adopting technology to enhance both product quality and efficiency is notable in this market .
properties
IUPAC Name |
(2S)-2-amino-3-(oxaloamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQFPMRODQIKX-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967517 | |
Record name | 3-(Oxaloamino)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dencichin | |
CAS RN |
5302-45-4 | |
Record name | Dencichine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5302-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dencichin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Oxaloamino)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DENCICHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8VT5BZ48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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